1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide
Overview
Description
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further connected to another piperidine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine to form an intermediate sulfonamide. This intermediate is then reacted with another piperidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]pyridinium
- 2-[(4-Methylphenyl)sulfonyl]piperazino-1-morpholino-1-ethanone
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole
Uniqueness
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide is unique due to its specific structural features and its ability to interact with potassium channels. This sets it apart from other similar compounds that may target different molecular pathways or have different pharmacological profiles.
Properties
IUPAC Name |
1-(2-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-7-3-4-8-16(15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-5-2-6-12-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDMASKQOSJOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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